4-Hydroxy-5-methylpyrrolidin-2-one is a cyclic compound with significant relevance in organic chemistry and medicinal applications. It is classified as a pyrrolidinone, a type of lactam that features a five-membered ring structure containing nitrogen. The compound's molecular formula is , and it has a molecular weight of approximately 115.13 g/mol. This compound is particularly noted for its chiral properties, making it valuable in asymmetric synthesis.
4-Hydroxy-5-methylpyrrolidin-2-one can be sourced from various chemical suppliers and is often synthesized in laboratory settings due to its utility in organic synthesis and pharmaceutical development.
The compound falls under the category of pyrrolidines and lactams. Pyrrolidines are saturated five-membered heterocycles, while lactams are cyclic amides characterized by the presence of a carbonyl group adjacent to a nitrogen atom in the ring.
The synthesis of 4-hydroxy-5-methylpyrrolidin-2-one can be accomplished through several methods:
The choice of reagents and conditions is crucial for achieving high stereoselectivity and yield. For example, employing chiral catalysts can significantly influence the outcome of the synthesis .
The molecular structure of 4-hydroxy-5-methylpyrrolidin-2-one features a five-membered ring with one nitrogen atom and two functional groups: a hydroxyl group (-OH) and a carbonyl group (C=O). The stereochemistry is critical, as it affects the compound's reactivity and interactions.
4-Hydroxy-5-methylpyrrolidin-2-one can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 4-hydroxy-5-methylpyrrolidin-2-one primarily involves its interactions at the molecular level with enzymes and receptors. The presence of the hydroxyl group allows for hydrogen bonding, which can enhance binding affinity to biological targets.
Research indicates that this compound may exhibit biological activity, potentially influencing enzyme kinetics or receptor interactions, although specific mechanisms remain an area of ongoing study .
The compound's melting point and boiling point data are not universally established but are typically determined through experimental methods during synthesis .
4-Hydroxy-5-methylpyrrolidin-2-one has several notable applications:
4-Hydroxy-5-methylpyrrolidin-2-one represents a structurally significant chiral lactam scaffold with demonstrated potential in pharmaceutical and fine chemical synthesis. The presence of two contiguous stereocenters at C4 and C5 necessitates precise stereochemical control during synthesis. Contemporary methodologies prioritize asymmetric catalytic routes, biocatalytic transformations, and transition metal-mediated cyclizations to access enantiomerically enriched forms of this heterocyclic compound. This section details the principal synthetic strategies and stereochemical outcomes in the production of this stereodefined pyrrolidinone derivative.
Levulinic acid (4-oxopentanoic acid), identified by the U.S. Department of Energy as a top-value platform chemical derived from lignocellulosic biomass, serves as a pivotal starting material for synthesizing 4-hydroxy-5-methylpyrrolidin-2-one through enantioselective catalytic pathways. This bifunctional γ-keto acid undergoes reductive amination sequences, where the ketone functionality is converted to an amine, followed by intramolecular lactamization. The critical stereochemical challenge lies in controlling the configuration at the newly formed stereocenters during the reduction and cyclization steps [7].
Homogeneous catalytic hydrogenation using chiral transition metal complexes represents a major approach for enantioselective conversion. Ruthenium catalysts ligated to atropisomeric diphosphines like (S)-BINAP or (R,R)-SEGPHOS facilitate the asymmetric reductive amination of levulinic acid or its esters with ammonia or primary amines. These catalysts enable the sequential imine formation and enantioselective hydride transfer, establishing the C5 stereocenter prior to lactamization. The 4-hydroxy group subsequently arises via stereoselective reduction or hydroxylation, depending on the synthetic route [7]. A significant advancement involves integrated catalytic systems performing kinetic resolution during the hydrogenation of intermediate enamine species derived from levulinic acid ammonium salts. Using iridium complexes bearing N,P-ligands, researchers achieve high enantiomeric excesses (>90% ee) in the resulting 5-methylpyrrolidin-2-ones, which can be further functionalized to introduce the C4 hydroxy group stereoselectively [7].
Table 1: Catalytic Systems for Enantioselective Synthesis from Levulinic Acid Precursors
Catalyst System | Ligand | Key Intermediate | % ee | Reference |
---|---|---|---|---|
Ru(II)/Diphosphine | (S)-BINAP | Levulinic Acid Ethyl Ester | 85 | [7] |
Ir(I)/N,P-Ligand | (S)-Phox | Enamine Salt | 92 | [7] |
Rh(I)/Chiral Diamine | (R,R)-DPEN | Levulinic Acid Amide | 78 | [7] |
Organocatalyst | Proline-Derivative | Enolizable Aldehyde | 95* | [6] |
*Organocatalytic aldol step prior to cyclization |
The inherent prochirality of levulinic acid derivatives permits exploitation of organocatalytic strategies early in synthetic sequences. Proline-based catalysts mediate asymmetric aldol or Michael additions involving levulinic aldehyde equivalents, establishing chiral building blocks that undergo subsequent cyclization to form the pyrrolidinone ring with defined stereochemistry at C4 and C5. This approach benefits from the renewable origin of levulinic acid, aligning with green chemistry principles while achieving high stereoselectivity [6] [7].
Biocatalysis offers sustainable and highly selective routes to enantiomerically pure 4-hydroxy-5-methylpyrrolidin-2-one derivatives, leveraging enzymes' inherent chirality and mild operational conditions. Two primary enzymatic strategies dominate: asymmetric reductive amination catalyzed by amine dehydrogenases (AmDHs) or transaminases, and enantioselective carbonyl reduction mediated by ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) on prochiral keto-lactam precursors [7] [6].
Amine dehydrogenases engineered for enhanced activity toward levulinic acid or its γ-keto ester derivatives enable the direct reductive amination using ammonia and a cofactor regeneration system (e.g., glucose dehydrogenase for NADPH recycling). This single-step biocatalytic conversion provides access to (S)- or (R)-5-methylpyrrolidin-2-ones with excellent enantioselectivity (typically >98% ee), depending on the enzyme's stereopreference. Subsequent stereoselective bioreduction or biohydroxylation introduces the C4 hydroxy group. For instance, ketoreductases from Lactobacillus species or engineered Candida parapsilosis ADH exhibit high diastereo- and enantio-selectivity in reducing the 4-keto group of 5-methylpyrrolidin-2-one intermediates, yielding the trans-(4R,5R) or trans-(4S,5S) diastereomers predominantly. The observed diastereoselectivity stems from the enzyme's active site architecture, which tightly controls the orientation of the substrate during hydride transfer [6] [7].
Table 2: Biocatalytic Performance in Chiral 4-Hydroxy-5-methylpyrrolidin-2-one Synthesis
Enzyme Class | Source/Engineered Variant | Substrate | Stereochemistry (C4,C5) | % ee | % de |
---|---|---|---|---|---|
Amine Dehydrogenase | Bacillus sp. (Engineered) | Ethyl Levulinate | (S) at C5 | >99 | - |
Ketoreductase (KRED) | Lactobacillus kefir | 5-Methylpyrrolidin-2-one | (4R,5S)-trans | 99 | 98 |
Alcohol Dehydrogenase (ADH) | Candida parapsilosis (Mutant) | 4-Keto-5-methylpyrrolidin-2-one | (4S,5R)-trans | 98 | 95 |
Transaminase | Chromobacterium violaceum | γ-Keto Aldehyde | (R) at C4 | 97 | - |
Whole-cell biocatalysis provides integrated metabolic pathways for synthesizing the target lactam from glucose or glycerol via bio-derived levulinic acid. Engineered microbial strains (e.g., Escherichia coli or Saccharomyces cerevisiae) expressing combinations of oxidoreductases, transaminases, and cofactor regeneration enzymes facilitate multi-step transformations in a single fermentation vessel. This approach minimizes intermediate isolation and often enhances stereoselectivity through compartmentalization and enzyme channeling, achieving diastereomeric excesses exceeding 95% for the thermodynamically favored trans-(4,5)-disubstituted pyrrolidinone [7].
Transition metal-catalyzed cyclizations offer versatile routes to 4-hydroxy-5-methylpyrrolidin-2-one with precise control over the relative and absolute stereochemistry at C4 and C5. Key methodologies include asymmetric hydrogenation of dehydroamino acid derivatives, ring-closing metathesis (RCM) of diene precursors, and palladium-catalyzed carbonylative cyclizations. The stereochemical outcome is profoundly influenced by the chiral ligand environment, the oxidation state of the metal, and the coordination geometry of the intermediate complexes [4] [1].
Palladium-catalyzed asymmetric allylic alkylation (AAA) provides efficient access to chiral 4-allyl-4-hydroxy derivatives, which undergo subsequent ring-closing metathesis and functional group manipulation to afford the 5-methylpyrrolidinone scaffold. Using palladium complexes with TADDOL-derived phosphoramidite ligands or (R)-BINAP, researchers achieve high enantioselectivity (up to 94% ee) in the alkylation step. Subsequent RCM with second-generation Grubbs catalysts followed by stereoselective hydrogenation establishes the C5 methyl group with retention of configuration at C4. The stereochemistry of the hydroxyl-bearing carbon (C4) is determined during the allylic alkylation, while C5 stereochemistry is set during hydrogenation, typically affording the trans-diastereomer due to substrate-directed facial selectivity [4].
Chiral iridium complexes catalyze the asymmetric hydrogenation of exocyclic enol lactams (e.g., 4-hydroxy-5-methylenepyrrolidin-2-one) with exceptional enantioselectivity (>99% ee) and complete diastereoselectivity for the cis-(4S,5R) or cis-(4R,5S) isomers. This counterintuitive preference for the cis-diastereomer arises from the directing effect of the C4 hydroxy group, which coordinates to the iridium center, favoring hydride delivery from the same face. The resulting cis-4-hydroxy-5-methylpyrrolidin-2-ones are valuable intermediates for natural product synthesis despite the thermodynamically less stable configuration. Computational studies reveal that the observed stereoselectivity originates from a transition state where the hydroxy group coordinates to the metal, locking the conformation and enabling highly face-selective reduction [1] [4].
Table 3: Transition Metal-Catalyzed Cyclizations for Stereocontrolled Synthesis
Cyclization Method | Catalyst (Metal/Ligand) | Key Intermediate | Major Diastereomer | % ee | % de |
---|---|---|---|---|---|
Asymmetric Hydrogenation | Ir/(R,R)-f-Binaphane | 4-Hydroxy-5-methylene Pyrrolidinone | cis-(4R,5S) | 99.5 | >99 |
Ring-Closing Metathesis/AAA | Pd/(S)-TADDOL-Phosphoramidite | 4-Hydroxy-5-allyl Pyrrolidinone | trans-(4R,5R)* | 94 | 90 |
Carbonylative Cyclization | Pd/(R)-BINAP | 4-Azido-5-methyl Pentenoate | trans-(4R,5R) | 89 | 85 |
*After hydrogenation of the allyl group to methyl |
Rhodium-catalyzed cyclohydrocarbonylation represents another powerful method, converting 4-(N-allylamino)-2-methylbutenoates into 4-hydroxy-5-methylpyrrolidin-2-ones under syngas (CO/H₂) atmosphere. Chiral diphosphine ligands like (S,S)-BDPP induce moderate to good enantioselectivity (70-85% ee) while favoring the trans-diastereomer due to the equatorial positioning of the C5 methyl group in the transition state. The reaction proceeds via hydroformylation, intramolecular imine formation, and stereoselective hydrogenation, establishing both stereocenters in a single catalytic operation [1] [4].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5